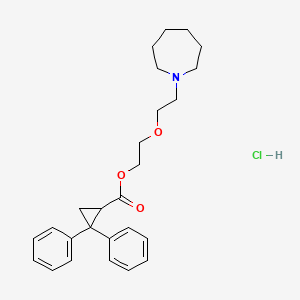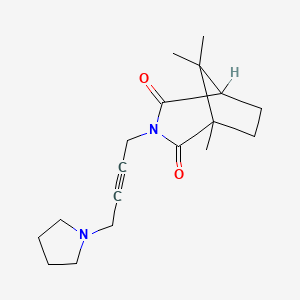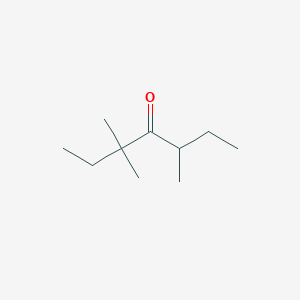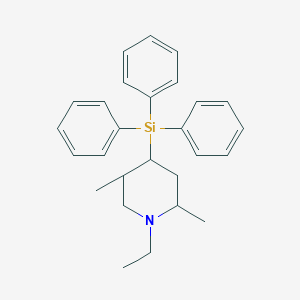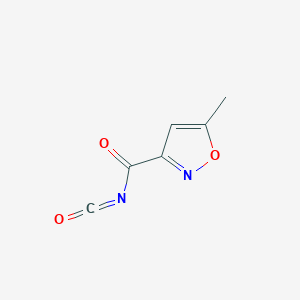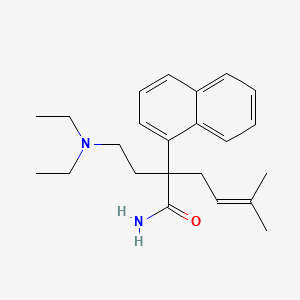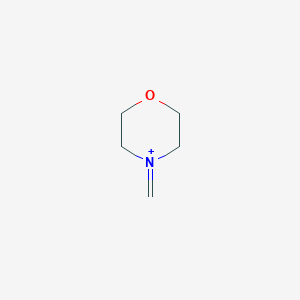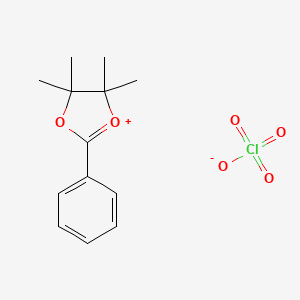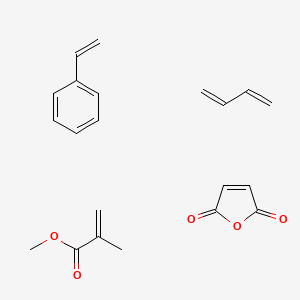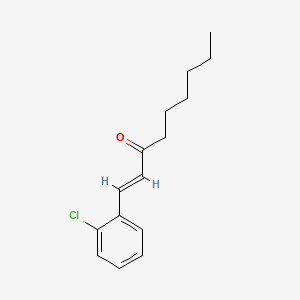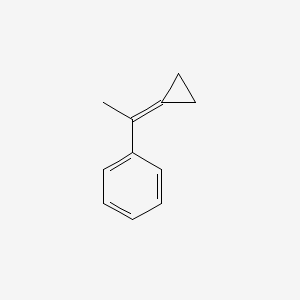
Cyclooctatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctatetracontane is a hydrocarbon with the molecular formula C48H96 . It is a long-chain alkane, consisting of 48 carbon atoms and 96 hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. This compound is notable for its large molecular size and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctatetracontane can be synthesized through various methods, including the catalytic hydrogenation of unsaturated hydrocarbons. One common approach involves the hydrogenation of cyclooctatetraene, a precursor with multiple double bonds. The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors. The industrial production of this compound is crucial for its application in various fields, including materials science and chemical engineering .
Chemical Reactions Analysis
Types of Reactions: Cyclooctatetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already fully saturated, it can participate in reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: No significant products due to the saturated nature of this compound.
Substitution: Haloalkanes (e.g., chlorothis compound, bromothis compound).
Scientific Research Applications
Cyclooctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a reference standard in analytical chemistry
Mechanism of Action
Cyclooctatetracontane can be compared with other long-chain alkanes, such as:
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
- Cyclododecane (C12H24)
Uniqueness: this compound stands out due to its exceptionally long carbon chain, which imparts unique physical properties such as higher melting and boiling points compared to shorter alkanes. Its large molecular size also influences its solubility and interaction with other molecules, making it suitable for specialized applications .
Comparison with Similar Compounds
- Cyclohexane: A six-carbon ring structure, commonly used as a solvent and in the production of nylon.
- Cyclooctane: An eight-carbon ring structure, used in organic synthesis and as a precursor for other chemicals.
- Cyclododecane: A twelve-carbon ring structure, used in the preservation of artifacts and as a phase change material .
Properties
CAS No. |
36355-90-5 |
|---|---|
Molecular Formula |
C48H96 |
Molecular Weight |
673.3 g/mol |
IUPAC Name |
cyclooctatetracontane |
InChI |
InChI=1S/C48H96/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-48H2 |
InChI Key |
WTUQULJTBSNDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
